N-(3,5-difluorophenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide
Description
The compound of interest is a pyrido[4,3-d]pyrimidin-4-one derivative featuring a 6-ethyl group, a 4-fluorophenyl substituent at position 2, and an acetamide side chain substituted with a 3,5-difluorophenyl group. Its structural complexity arises from the fused bicyclic pyrido-pyrimidinone core, which is functionalized with fluorine atoms at critical positions. Fluorine substitution is known to enhance metabolic stability and binding affinity in drug-like molecules by modulating electronic and steric properties . The ethyl group at position 6 may influence lipophilicity and pharmacokinetic profiles, while the acetamide linker contributes to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2/c1-2-29-8-7-20-19(12-29)23(32)30(22(28-20)14-3-5-15(24)6-4-14)13-21(31)27-18-10-16(25)9-17(26)11-18/h3-6,9-11H,2,7-8,12-13H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKAXWZRRGYROD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the fluorophenyl and ethyl groups. Key steps in the synthesis may include:
Formation of the pyrido[4,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl groups: This step often involves nucleophilic aromatic substitution reactions.
Acetylation: The final step may involve the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3,5-difluorophenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrido[4,3-d]pyrimidinone Derivatives
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-pyrido[4,3-d]thieno[2,3-d]pyrimidin-4-one)acetamide (Compound 24, )
- Core Structure: Incorporates a thieno[2,3-d]pyrimidinone fused with a pyrido ring, differing from the target compound’s pyrido[4,3-d]pyrimidinone core.
- Substituents: Methyl group at position 7 (vs. ethyl at position 6 in the target compound). Phenylamino group at position 2 (vs. 4-fluorophenyl). 3,5-difluorophenyl).
- Impact: The thieno ring introduces sulfur, which may alter solubility and metabolic pathways compared to the oxygen-containing target compound.
DMSO-Solvated Pyrido[4,3-d]pyrimidinone ()
- Core Structure: Shares the pyrido[4,3-d]pyrimidinone core but includes a cyclopropyl group and iodine substituents.
- Substituents :
- Cyclopropyl at position 3 (vs. ethyl in the target compound).
- Iodo and trifluoromethyl groups on aromatic rings (vs. fluorophenyl groups).
- The cyclopropyl group may improve metabolic stability by resisting oxidative degradation .
Pyrazolo[3,4-d]pyrimidine and Chromenone Derivatives ()
Example 83: 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Core Structure: Pyrazolo[3,4-d]pyrimidine fused with a chromenone system, distinct from the pyrido-pyrimidinone core.
- Substituents: Multiple fluorophenyl and isopropoxy groups. Dimethylamino group enhancing basicity.
- The isopropoxy group increases steric bulk, possibly reducing membrane permeability compared to the target compound’s ethyl group .
Trifluoromethyl-Substituted Diazaspiro Compounds ()
- Core Structure: Diazaspiro[3.5]non-8-ene-8-carboxamide with trifluoromethyl and pyrimidinyl groups.
- Substituents :
- Trifluoromethyl groups at multiple positions.
- Bromoethoxy side chain (vs. acetamide in the target compound).
- Impact: The spirocyclic framework introduces conformational rigidity, which may enhance selectivity for specific targets.
Molecular Networking and Dereplication ()
- LC/MS and Molecular Clustering: Compounds with similar fragmentation patterns (e.g., pyrido-pyrimidinones vs. pyrazolo-pyrimidines) are differentiated via cosine scores in molecular networking. The target compound’s fluorine substituents would yield distinct MS/MS spectra compared to non-fluorinated analogs .
- Dereplication : Fluorinated analogs like the target compound are prioritized in screens due to their enhanced bioavailability, as seen in ’s DMSO-solvated derivative .
Structural Comparison Table
Biological Activity
N-(3,5-difluorophenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrido[4,3-d]pyrimidine core with various fluorinated phenyl groups. Its molecular formula and structural details suggest potential interactions with biological targets due to the presence of electron-withdrawing fluorine atoms and functional groups that may enhance biological activity.
Biological Activity Overview
Research indicates that this compound exhibits notable anticancer properties. The following sections detail specific findings related to its biological activity.
Anticancer Activity
- Cell Line Studies : In vitro studies have demonstrated that this compound shows potent antiproliferative effects against various human cancer cell lines. For instance:
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism is critical as it leads to programmed cell death, which is a desirable outcome in cancer therapy .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit certain enzymes that are crucial in cancer metabolism and progression:
- AChE and BChE Inhibition : Similar compounds in the same class have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important for neurodegenerative disease models. The presence of halogen atoms like fluorine appears to influence the inhibitory potency .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Multicellular Spheroids : A study conducted on multicellular spheroids demonstrated that the compound significantly reduced tumor size compared to control groups. The results indicated enhanced penetration and efficacy in three-dimensional tumor models .
- Comparative Analysis : When compared with other anticancer agents within the same chemical family, this compound exhibited superior activity against certain resistant cancer cell lines .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
